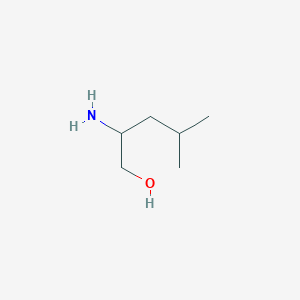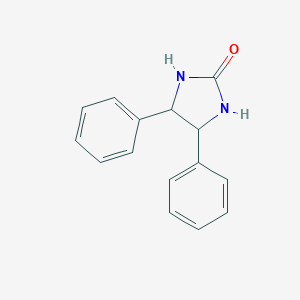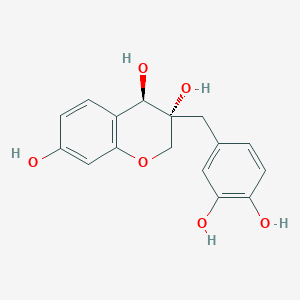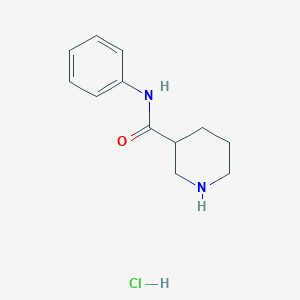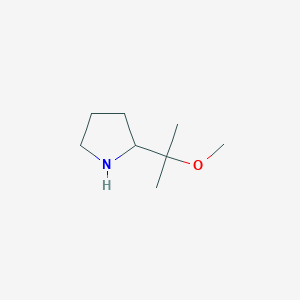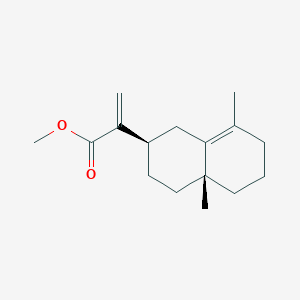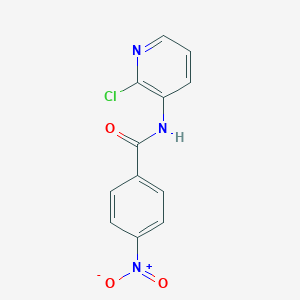
N-(2-chloropyridin-3-yl)-4-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chloropyridin-3-yl)-4-nitrobenzamide, also known as CPN, is a chemical compound that has been widely used in scientific research. CPN is a small molecule that belongs to the class of benzamides and has been found to have potential therapeutic applications in various diseases.
Wirkmechanismus
The mechanism of action of N-(2-chloropyridin-3-yl)-4-nitrobenzamide involves the inhibition of PARP activity. PARP is an enzyme that plays a crucial role in DNA repair. When DNA is damaged, PARP is activated and recruits other proteins to repair the damage. Inhibition of PARP activity leads to the accumulation of DNA damage, which eventually leads to cell death. N-(2-chloropyridin-3-yl)-4-nitrobenzamide has also been found to inhibit the replication of viruses such as hepatitis C and HIV by interfering with viral replication and assembly.
Biochemical and Physiological Effects:
N-(2-chloropyridin-3-yl)-4-nitrobenzamide has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce oxidative stress. N-(2-chloropyridin-3-yl)-4-nitrobenzamide has also been found to improve glucose tolerance and insulin sensitivity in mice, suggesting potential therapeutic applications in diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-chloropyridin-3-yl)-4-nitrobenzamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. N-(2-chloropyridin-3-yl)-4-nitrobenzamide has also been found to be stable under various conditions, making it suitable for long-term storage. However, N-(2-chloropyridin-3-yl)-4-nitrobenzamide has some limitations for lab experiments. It has low solubility in water, which can make it difficult to work with in certain assays. N-(2-chloropyridin-3-yl)-4-nitrobenzamide has also been found to be toxic at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of N-(2-chloropyridin-3-yl)-4-nitrobenzamide. One potential direction is the development of N-(2-chloropyridin-3-yl)-4-nitrobenzamide-based therapeutics for the treatment of cancer and viral infections. Another direction is the exploration of N-(2-chloropyridin-3-yl)-4-nitrobenzamide's potential applications in diabetes and other metabolic diseases. Further research is also needed to better understand the mechanism of action of N-(2-chloropyridin-3-yl)-4-nitrobenzamide and its effects on various cellular pathways. Finally, the development of more efficient synthesis methods for N-(2-chloropyridin-3-yl)-4-nitrobenzamide could lead to the production of larger quantities of the compound for use in future studies.
Synthesemethoden
The synthesis of N-(2-chloropyridin-3-yl)-4-nitrobenzamide involves a multi-step process that starts with the reaction of 2-chloro-3-pyridinecarboxylic acid with thionyl chloride to form 2-chloro-3-pyridinecarbonyl chloride. The resulting compound is then reacted with 4-nitroaniline in the presence of a base to yield N-(2-chloropyridin-3-yl)-4-nitrobenzamide. The purity of the synthesized compound is confirmed by various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Wissenschaftliche Forschungsanwendungen
N-(2-chloropyridin-3-yl)-4-nitrobenzamide has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. N-(2-chloropyridin-3-yl)-4-nitrobenzamide has been shown to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair. Inhibition of PARP activity leads to the accumulation of DNA damage and eventually cell death. N-(2-chloropyridin-3-yl)-4-nitrobenzamide has also been found to inhibit the replication of the hepatitis C virus and the human immunodeficiency virus (HIV).
Eigenschaften
CAS-Nummer |
121311-55-5 |
|---|---|
Produktname |
N-(2-chloropyridin-3-yl)-4-nitrobenzamide |
Molekularformel |
C12H8ClN3O3 |
Molekulargewicht |
277.66 g/mol |
IUPAC-Name |
N-(2-chloropyridin-3-yl)-4-nitrobenzamide |
InChI |
InChI=1S/C12H8ClN3O3/c13-11-10(2-1-7-14-11)15-12(17)8-3-5-9(6-4-8)16(18)19/h1-7H,(H,15,17) |
InChI-Schlüssel |
IXNFBPSBKZEBMV-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(N=C1)Cl)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC(=C(N=C1)Cl)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Synonyme |
N-(2-Chloro-pyridin-3-yl)-4-nitro-benzamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



